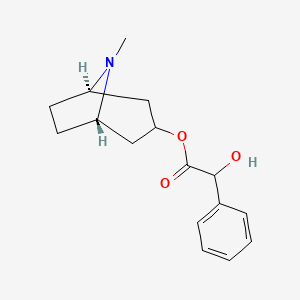
Homatropine
Übersicht
Beschreibung
Homatropin ist ein Anticholinergikum, das als Antagonist an muskarinischen Acetylcholinrezeptoren wirkt und so das parasympathische Nervensystem beeinflusst. Es wird üblicherweise in Augentropfen als Zykloplegikum zur vorübergehenden Lähmung der Akkommodation und als Mydriatikum zur Pupillenerweiterung eingesetzt . Homatropin ist weniger potent als Atropin und hat eine kürzere Wirkungsdauer .
Herstellungsmethoden
Homatropin kann durch eine Reihe chemischer Reaktionen synthetisiert werden. Eine Methode beinhaltet die Veresterung von Tropin mit Mandelsäure. Die Synthese von Homatropinhydrobromid umfasst die folgenden Schritte :
- Tropin wird mit O-Formyl-Mandelsaurechlorid zu einer Zwischenverbindung umgesetzt.
- Die saure Hydrolyse der Zwischenverbindung ergibt Homatropin.
- Das Endprodukt wird durch Versalzung von Homatropin mit Bromwasserstoffsäure erhalten.
Diese Methode vermeidet die Verwendung von giftigen Lösungsmitteln wie Benzol, hat milde Reaktionsbedingungen und eignet sich aufgrund ihrer hohen Ausbeute und niedrigen Produktionskosten für die industrielle Produktion .
Vorbereitungsmethoden
Homatropine can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with mandelic acid. The synthesis of this compound hydrobromide involves the following steps :
- Tropine is reacted with O-formyl almond acyl chloride to form an intermediate compound.
- Acidic hydrolysis of the intermediate compound yields this compound.
- The final product is obtained by salifying this compound with hydrobromic acid.
This method avoids the use of toxic solvents like benzene, has mild reaction conditions, and is suitable for industrial production due to its high yield and low production cost .
Analyse Chemischer Reaktionen
Homatropin unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Homatropin kann zu Mandelsäure und Tropin hydrolysiert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.
Oxidation und Reduktion: Während spezifische Oxidations- und Reduktionsreaktionen von Homatropin weniger dokumentiert sind, unterliegen seine Strukturanaloga diesen Reaktionen unter geeigneten Bedingungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren zur Hydrolyse und verschiedene organische Lösungsmittel für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Homatropin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Pupillenerweiterung und zur Behandlung von Entzündungen der Uvea verwendet.
Biologie: Seine anticholinergen Eigenschaften machen es nützlich für die Untersuchung des parasympathischen Nervensystems und seiner Auswirkungen auf verschiedene biologische Prozesse.
Wirkmechanismus
Homatropin wirkt als kompetitiver Antagonist an muskarinischen Acetylcholinrezeptoren. Durch die Blockierung dieser Rezeptoren hemmt es das parasympathische Nervensystem, was zu Wirkungen wie Pupillenerweiterung (Mydriasis) und Lähmung der Akkommodation (Zykloplegie) führt . Die molekularen Ziele umfassen muskarinische Rezeptoren im Auge und in anderen Geweben, und die beteiligten Pfade umfassen die Hemmung der cholinergen Signalübertragung .
Wirkmechanismus
Homatropine acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) . The molecular targets include muscarinic receptors in the eye and other tissues, and the pathways involved include inhibition of cholinergic signaling .
Vergleich Mit ähnlichen Verbindungen
Homatropin ist anderen Anticholinergika wie Atropin und Scopolamin ähnlich. Es ist weniger potent und hat eine kürzere Wirkungsdauer als Atropin . Homatropinmethylbromid ist eine weitere verwandte Verbindung, die für ähnliche Zwecke verwendet wird, aber unterschiedliche pharmakokinetische Eigenschaften hat . Andere ähnliche Verbindungen sind:
Atropin: Potenter und länger anhaltend.
Scopolamin: Wird gegen Reisekrankheit eingesetzt und wirkt auf das zentrale Nervensystem.
Tropicamid: Wird zur Pupillenerweiterung mit kürzerer Wirkungsdauer eingesetzt.
Die Einzigartigkeit von Homatropin liegt in seiner ausgewogenen Wirksamkeit und kürzeren Dauer, wodurch es für bestimmte medizinische Anwendungen geeignet ist, bei denen eine längere Wirkung nicht erwünscht ist.
Eigenschaften
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


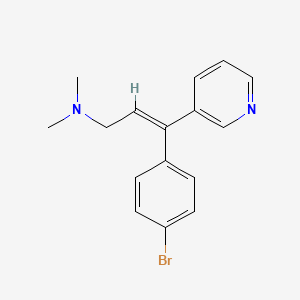
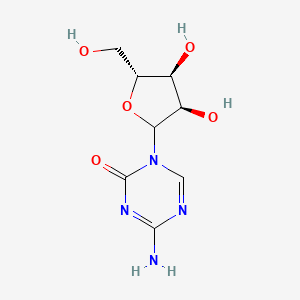
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
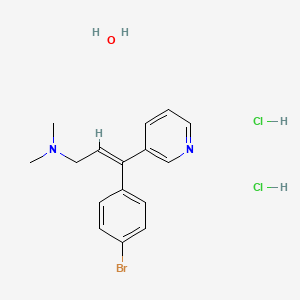
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)


![sodium;4-[[7-[(2R,4R,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B10762551.png)
![4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate](/img/structure/B10762569.png)
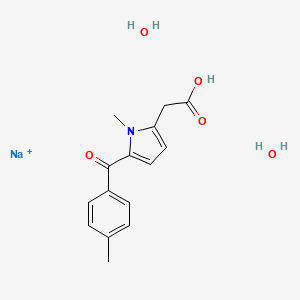
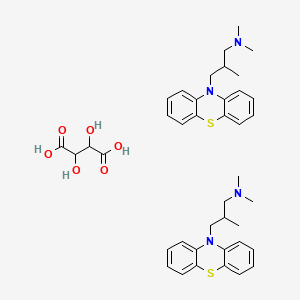
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)


